molecular formula C22H25N3O9S B2641113 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide CAS No. 868983-18-0

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide

Número de catálogo: B2641113
Número CAS: 868983-18-0
Peso molecular: 507.51
Clave InChI: IPCONJXMZWGIDM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)oxazolidin-2-yl)methyl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group, a 3,4-dimethoxyphenylsulfonyl group, and an oxazolidin-2-ylmethyl group .

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

  • Allylation of Exocyclic N-Acyliminium Ions : A study by Marcantoni, Mecozzi, and Petrini (2002) discussed the synthesis of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones, which are closely related to the chemical structure , via condensation with aldehydes and benzenesulfinic acid. This synthesis method led to the generation of N-acyliminium ions, important for understanding the properties and reactivity of related compounds (Marcantoni, Mecozzi, & Petrini, 2002).

  • Crystal Structures of Oxazolidine Derivatives : Nogueira et al. (2015) investigated the crystal structures of oxazolidine derivatives, which include the moiety present in the compound of interest. These studies are critical for understanding the molecular interactions and stability of similar compounds (Nogueira et al., 2015).

Medicinal Chemistry and Drug Design

  • Novel Sulfonamide Derivatives : A study by Ghorab et al. (2016) on novel sulfonamide derivatives, which carry a biologically active 3,4-dimethoxyphenyl moiety (a part of the compound ), revealed their potential in anticancer activity. These derivatives were evaluated for their ability to inhibit vascular endothelial growth factor receptor (VEGFR)-2, suggesting a possible area of application for the compound (Ghorab et al., 2016).

  • Antimicrobial and Antitumor Activities : Studies like those by Karaman et al. (2018) and Al-Suwaidan et al. (2016) explored oxazolidinone derivatives for their antimicrobial and antitumor activities. These findings indicate the potential utility of related compounds in the treatment of infectious diseases and cancer (Karaman et al., 2018), (Al-Suwaidan et al., 2016).

Chemical Synthesis and Methodology

  • Safer Preparative Method for Nonsymmetrical Sulfamides : Borghese et al. (2006) introduced a safer synthetic methodology using N-sulfamoyloxazolidinones, highlighting advancements in the synthesis techniques that could potentially be applied to similar compounds (Borghese et al., 2006).

  • N-Arylation of Oxazolidinones : A 2022 study by Bhunia, De, and Ma discussed the N-arylation of oxazolidinones at room temperature, indicating the evolving methodologies in chemical reactions involving such compounds (Bhunia, De, & Ma, 2022).

Direcciones Futuras

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

Propiedades

IUPAC Name

N'-(1,3-benzodioxol-5-ylmethyl)-N-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O9S/c1-30-16-6-4-15(10-18(16)31-2)35(28,29)25-7-8-32-20(25)12-24-22(27)21(26)23-11-14-3-5-17-19(9-14)34-13-33-17/h3-6,9-10,20H,7-8,11-13H2,1-2H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCONJXMZWGIDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O9S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.